(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide
Description
(E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a 3,4-dimethoxyphenyl group attached to a hydroxyethylamine moiety and a furan-3-yl substituent on the α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-(furan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-15-5-4-13(9-16(15)22-2)14(19)10-18-17(20)6-3-12-7-8-23-11-12/h3-9,11,14,19H,10H2,1-2H3,(H,18,20)/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIMWNBTYUKSPX-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C=CC2=COC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)/C=C/C2=COC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Methoxy-Substituted Acrylamides
- (E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide (): This phthalimide-linked analogue exhibits antifungal activity influenced by the number of methoxy groups. The 3,4-dimethoxy substitution enhances antifungal potency compared to mono-methoxy derivatives, suggesting that methoxy groups improve membrane penetration or target binding .
- This compound demonstrated significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM), outperforming the reference drug quercetin .
Furan-Substituted Analogues
- (E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide (): The furan ring here is substituted with chlorophenyl groups, which introduce steric bulk and electron-withdrawing effects. Such modifications may alter binding affinity compared to the target compound’s unsubstituted furan-3-yl group .
Key Structural-Activity Relationships (SAR)
Q & A
Q. What are the standard synthesis protocols for (E)-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-3-(furan-3-yl)acrylamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3,4-dimethoxyphenyl ethanol derivatives with furan-containing acryloyl chloride under controlled pH and temperature (e.g., ice-cooled DMF with EDCI as a coupling agent).
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) and characterization using H/C NMR and mass spectrometry .
- Optimization : Solvent choice (e.g., DMF for polar intermediates), stoichiometric ratios (excess acryloyl chloride to drive reaction completion), and temperature control (0–5°C for exothermic steps) are critical to minimize side products .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Key techniques include:
- NMR spectroscopy : Assigning peaks for the acrylamide double bond (δ 6.2–6.8 ppm for E-configuration), hydroxyethyl group (δ 4.1–4.3 ppm), and aromatic protons from furan and dimethoxyphenyl moieties .
- High-resolution mass spectrometry (HRMS) : Validating molecular weight (e.g., calculated [M+H] = 386.15 g/mol) .
- Elemental analysis : Confirming C, H, N, and S content within ±0.3% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acrylamide’s electrophilic α,β-unsaturated carbonyl for covalent binding .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for the hydroxyethyl group and E-configuration?
- Chiral resolution : Use of enantioselective catalysts (e.g., Sharpless epoxidation derivatives) or chiral HPLC columns to isolate the desired (R) or (S) hydroxyethyl stereoisomer .
- E/Z control : Employing sterically hindered bases (e.g., DIPEA) during acrylamide formation to favor the E-configuration via kinetic control .
- Computational modeling : DFT calculations to predict energy barriers for rotational isomerism and guide reaction pathway selection .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Structure-activity relationship (SAR) analysis : Systematically varying substituents (e.g., replacing 3,4-dimethoxyphenyl with nitro or chloro groups) to isolate contributing factors .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation pathways that may explain variability in in vivo vs. in vitro results .
- Target engagement studies : Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets like kinases or GPCRs .
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites on the acrylamide moiety .
- Molecular docking : Simulate binding poses with proteins (e.g., EGFR kinase) to identify key hydrogen bonds (hydroxyethyl with Asp831) and π-π stacking (furan with Phe832) .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize targets for experimental validation .
Q. What advanced techniques characterize the compound’s metabolic fate and toxicity profile?
- LC-MS/MS metabolomics : Identify phase I/II metabolites (e.g., hydroxylation at the furan ring or O-demethylation of dimethoxyphenyl) using human hepatocyte models .
- Reactive metabolite trapping : Incubate with glutathione (GSH) to detect thioether adducts, indicating potential electrophilic toxicity risks .
- Genotoxicity screening : Ames test for mutagenicity and Comet assay for DNA strand breaks .
Methodological Resources
-
Synthesis Optimization Table :
Parameter Optimal Condition Impact on Yield/Purity Solvent DMF/CHCl (1:3) Enhances intermediate solubility Temperature 0–5°C (acrylation step) Minimizes epimerization Catalyst EDCI/HOBt (1.2 equiv) Improves coupling efficiency -
Key Spectral Data :
- H NMR (DMSO-d) : δ 6.72 (d, J=15.8 Hz, CH=CHCO), δ 7.25–7.40 (m, furan and dimethoxyphenyl protons) .
- IR (KBr) : 1665 cm (C=O stretch), 3250 cm (N-H stretch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
